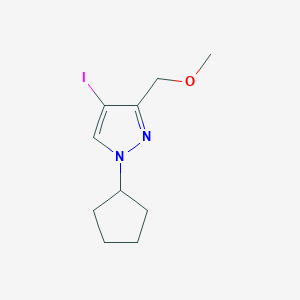
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole, also known as CPIP, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas of study. CPIP is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole acts as a potent and selective antagonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. The CB1 receptor plays a critical role in the regulation of various physiological processes, including appetite, energy balance, pain sensation, and memory formation. This compound binds to the CB1 receptor with high affinity and blocks the activation of downstream signaling pathways, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects
This compound has been found to exhibit unique biochemical and physiological effects, including the inhibition of food intake and the regulation of energy balance. In animal studies, this compound has been shown to reduce food intake and body weight gain, suggesting that it may have potential applications in the treatment of obesity and related metabolic disorders. This compound has also been shown to modulate the activity of the endocannabinoid system, which is a complex signaling system that plays a critical role in the regulation of various physiological processes.
Advantages and Limitations for Lab Experiments
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor, which allows for precise manipulation of the endocannabinoid system. However, this compound also has limitations, including its potential toxicity and the need for careful attention to detail in the synthesis and administration of the compound.
Future Directions
There are several future directions for the research of 1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in the treatment of obesity and related metabolic disorders, and the exploration of its effects on other physiological processes. Additionally, further studies are needed to investigate the potential toxic effects of this compound and to develop safer and more effective CB1 receptor antagonists.
Synthesis Methods
The synthesis of 1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole can be achieved through various methods, including the reaction of 4-iodo-1H-pyrazole-3-carboxaldehyde with cyclopentylmagnesium bromide and subsequent methylation of the resulting compound. Another method involves the reaction of 4-iodo-1H-pyrazole-3-carboxaldehyde with cyclopentylamine and subsequent methylation of the resulting compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise reaction conditions.
Scientific Research Applications
1-cyclopentyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been found to have potential applications in various areas of scientific research, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the role of the cannabinoid receptor CB1 in the regulation of synaptic plasticity and memory formation. In pharmacology, this compound has been used to study the effects of CB1 receptor antagonists on the regulation of appetite and energy balance. In toxicology, this compound has been used to investigate the potential toxic effects of CB1 receptor antagonists on the liver and other organs.
properties
IUPAC Name |
1-cyclopentyl-4-iodo-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFOIMDWSHGRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN(C=C1I)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2724749.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2724754.png)
![8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2724756.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide](/img/structure/B2724757.png)
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)

![ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724762.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

![3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B2724767.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)
![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)
![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)